Product packaging for N-butyl-4-(2-ethoxyethoxy)benzamide(Cat. No.:)

N-butyl-4-(2-ethoxyethoxy)benzamide

Cat. No.: B267034
M. Wt: 265.35 g/mol
InChI Key: PDJQVPWLACOVSK-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemical Research

Benzamides are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai They are versatile building blocks in organic synthesis and have been extensively investigated for a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netmdpi.com The therapeutic potential of benzamides often arises from the diverse substituents that can be introduced onto the benzamide core, allowing for detailed structure-activity relationship studies. researchgate.net Research into benzamide derivatives is a dynamic field, with ongoing efforts to synthesize novel compounds with tailored properties for various applications. brieflands.com

Scope and Objectives of Academic Inquiry on N-butyl-4-(2-ethoxyethoxy)benzamide

A comprehensive search of academic literature indicates a lack of specific scholarly inquiry focused on this compound. There are no dedicated studies that outline the objectives, scope, or findings of research pertaining to this particular molecule. While general synthetic routes for N-substituted benzamides are well-documented, specific protocols and detailed characterization data for this compound are not present in the reviewed literature. Similarly, there are no published investigations into its potential biological activities or material properties. The absence of such research means that a detailed analysis of its specific characteristics and potential within the broader field of benzamide chemistry cannot be provided at this time.

Due to the lack of available research data, a detailed article with in-depth research findings and data tables for this compound cannot be generated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO3 B267034 N-butyl-4-(2-ethoxyethoxy)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-butyl-4-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C15H23NO3/c1-3-5-10-16-15(17)13-6-8-14(9-7-13)19-12-11-18-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,17)

InChI Key

PDJQVPWLACOVSK-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)OCCOCC

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)OCCOCC

Origin of Product

United States

Synthetic Methodologies for N Butyl 4 2 Ethoxyethoxy Benzamide and Its Analogues

Strategies for Benzamide (B126) Core Formation

The formation of the benzamide core is a critical step in the synthesis of N-butyl-4-(2-ethoxyethoxy)benzamide and its analogs. This is achieved through several established and innovative chemical reactions.

Amide Bond Formation via Coupling Reactions

Coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for creating amide bonds. These reactions typically involve the activation of a carboxylic acid, followed by its reaction with an amine. Various coupling reagents have been developed to facilitate this transformation, each with its own set of advantages. For instance, the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like N,N-dimethylaminopyridine (DMAP), is a well-established method for promoting the condensation of benzoic acids with amines. researchgate.net Other advanced coupling systems, including those based on phosphonium (B103445) or uranium salts, have also been employed to achieve high yields and purity of the resulting benzamide.

Electrochemical methods have also emerged as a sustainable approach to amide bond formation. acs.org These techniques can activate carboxylic acids or their derivatives under mild conditions, often avoiding the need for stoichiometric activating agents and reducing waste. acs.org

Direct Condensation Reactions of Benzoic Acids and Amines

Direct condensation offers a more atom-economical route to benzamides by eliminating the need for pre-activation of the carboxylic acid. nih.govrsc.org These reactions are typically carried out at elevated temperatures, sometimes with the aid of a catalyst to facilitate the removal of water, the reaction's byproduct. nih.govrsc.org

A variety of catalysts have been explored for this purpose. Boron-based reagents, such as boric acid and B(OCH2CF3)3, have proven effective in promoting the direct amidation of a broad range of carboxylic acids and amines. researchgate.netnih.govacs.org The use of B(OCH2CF3)3 is particularly noteworthy as it can be performed open to the air and often allows for product purification by simple filtration. nih.govacs.org Zirconium tetrachloride (ZrCl4) has also been identified as an effective catalyst for direct amide synthesis, leading to good conversion rates. rsc.org Additionally, a green and efficient method utilizing a diatomite earth-supported ionic liquid with ZrCl4 under ultrasonic irradiation has been reported for the direct condensation of benzoic acids and amines. researchgate.net

Table 1: Catalysts and Conditions for Direct Benzamide Synthesis

Catalyst SystemReactantsConditionsYieldReference
B(OCH2CF3)3Benzoic Acid, Benzylamine80 °C, 5 hGood to Excellent nih.govacs.org
ZrCl4Benzoic Acid, BenzylamineReflux in p-xylene55% conversion rsc.org
Diatomite earth@IL/ZrCl4Benzoic Acids, AminesUltrasonic irradiationHigh researchgate.net
Boric AcidBenzoic Acid, AnilineReflux in xyleneModerate researchgate.net

Introduction of the Ethoxyethoxy Side Chain

The 4-(2-ethoxyethoxy) moiety is a key structural feature of the target molecule. Its introduction is typically achieved through precursor synthesis and subsequent etherification or alkylation reactions.

Precursor Synthesis and Functionalization

The synthesis of the precursor, 4-(2-ethoxyethoxy)benzoic acid, is a crucial first step. bldpharm.com This can be accomplished through various synthetic routes. One common approach involves the etherification of a suitable p-hydroxybenzoic acid derivative. For instance, ethyl 4-hydroxybenzoate (B8730719) can be reacted with 2-chloroethoxyethanol (B8538215) in the presence of a base to form the corresponding ether, which is then hydrolyzed to the desired carboxylic acid.

The synthesis of related building blocks, such as 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, has been reported to be achieved with high purity and good yield by reacting hydroquinone (B1673460) with 2-(2-chloroethoxy)ethanol (B196239) using a mixed catalyst system of Cs2CO3 and Na2S2O4 in dimethylformamide. google.com This methodology highlights the potential for creating diverse ethoxyethoxy-substituted aromatic precursors.

Etherification and Alkylation Reactions

The formation of the ether linkage is central to the introduction of the ethoxyethoxy side chain. The Williamson ether synthesis is a classic and widely used method for this purpose. smolecule.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of this compound synthesis, this could involve the reaction of a 4-hydroxybenzamide (B152061) derivative with an appropriate ethoxyethyl halide.

Alkylation reactions are also fundamental in constructing the side chain. acs.org For example, the synthesis of 2-(2-ethoxyethoxy)ethanol, a key building block, can be achieved through the alkylation of ethylene (B1197577) glycol with ethyl halide, followed by further reaction to introduce the second ethoxy group. The synthesis of complex ether-containing side chains often involves multi-step processes that may include protection and deprotection of functional groups to ensure regioselectivity. rsc.orggoogle.com

Incorporation of the N-butyl Moiety

The introduction of the N-butyl group is a critical step in the synthesis of this compound. This can be accomplished through direct amination using butylamine (B146782) or via N-alkylation of a pre-existing amide.

A primary and direct method for forging the amide linkage is the reaction between a carboxylic acid derivative and butylamine. This can be achieved by activating the carboxylic acid, typically 4-(2-ethoxyethoxy)benzoic acid, or by using its more reactive acyl chloride counterpart.

One common approach involves the aminolysis of an ester, such as methyl salicylate, with n-butylamine to yield N-substituted-2-hydroxybenzamides. orgsyn.org A more direct route is the coupling of a benzoic acid with an amine. For instance, the synthesis of sulfamoyl-benzamide derivatives has been successfully achieved by reacting a sulfamoyl benzoic acid with n-butylamine under standard carbodiimide (B86325) coupling conditions using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) in a solvent mixture like DCM and DMF. jst.go.jp This method has proven effective for both anilines and primary aliphatic amines like n-butylamine, yielding the desired amide in good yields. jst.go.jp

Another robust method is the reaction of an acyl chloride with an amine. For example, benzoyl chloride can be reacted with anilines to prepare N-aryl-substituted benzamides. google.com This method is often rapid and proceeds with high efficiency. The reaction of ethanoyl chloride with ethylamine, for instance, is a violent reaction that produces N-ethylethanamide, showcasing the high reactivity of acyl chlorides with primary amines. nih.gov Similarly, 4-(2-ethoxyethoxy)benzoyl chloride can be reacted with n-butylamine to form this compound.

The table below summarizes representative amination reactions involving butylamine for the synthesis of benzamide derivatives.

Amine ReactantCarboxylic Acid/DerivativeCoupling ConditionsProductYield (%)Reference
n-ButylamineSulfamoylbenzoic acidEDC, DMAP, DCM/DMFN-butyl-sulfamoylbenzamideSimilar to 68-72% jst.go.jp
tert-Butylamine4-(4'-formylphenoxy)benzoic acidNot specifiedN-tert-butyl-4-(4'-formylphenoxy)benzamide75% mdpi.com
n-Butylamine2-(m-tolyloxy)benzoic acid derivativeNot specifiedN-Butyl-5-methyl-2-(m-tolyloxy)benzamide62.4% acs.org

This table presents data from the synthesis of various benzamide analogues to illustrate the utility of butylamine in amination reactions.

The N-alkylation of benzamides with alcohols has been demonstrated using various catalytic systems. bldpharm.com For example, palladium(II) pincer complexes have been employed as efficient catalysts for the N-alkylation of benzamides and sulfonamides using primary alcohols as the alkylating agents. rsc.org This "borrowing hydrogen" strategy proceeds with low catalyst loading and provides excellent yields of the N-alkylated amides. rsc.org Cobalt nanoparticles supported on carbon have also been utilized for the N-alkylation of benzamides with alcohols, showcasing the utility of heterogeneous catalysts in this transformation. biorxiv.org

Another approach involves the alkylation of a benzamide with an N-(4-bromobutyl)phthalimide, followed by deprotection with hydrazine (B178648) to yield the N-butylamino moiety. rsc.org This two-step process has been successfully used in the synthesis of substituted aminobutyl-benzamides. rsc.org

Benzamide SubstrateAlkylating AgentCatalyst/BaseProductYield (%)Reference
BenzamideBenzyl (B1604629) alcoholPd(II) pincer complex / Cs2CO3N-benzylbenzamideup to 92% rsc.org
BenzamideBenzyl alcoholCo-nanoparticles / KOHN-benzylbenzamide77% biorxiv.org
6,7-dimethoxy-3,4-dihydroquinolin-1(2H)-yl derivativeN-(4-bromobutyl)phthalimideNot specified2-(4-(6,7-dimethoxy-3,4-dihydroquinolin-1(2H)-yl)butyl)isoindoline-1,3-dione44% rsc.org

This table provides examples of N-alkylation reactions for the synthesis of substituted benzamides.

Advanced Synthetic Approaches and Reaction Conditions

To improve reaction efficiency, yield, and sustainability, advanced synthetic methodologies such as ultrasonic irradiation and the strategic use of protecting groups are employed in the synthesis of this compound and its analogues.

The application of ultrasound in organic synthesis, known as sonochemistry, has been shown to accelerate reaction rates, improve yields, and enable reactions to proceed under milder conditions. amazonaws.comsigmaaldrich.com The physical phenomenon of cavitation, the formation, growth, and implosion of bubbles in the liquid medium, generates localized high temperatures and pressures, enhancing chemical reactivity. amazonaws.com

Ultrasound has been successfully applied to the synthesis of amides from various starting materials. For instance, the synthesis of benzamide derivatives through the direct condensation of benzoic acids and amines can be efficiently carried out under ultrasonic irradiation in the presence of a reusable solid acid catalyst. biorxiv.org This method offers advantages such as short reaction times (15-60 minutes), high yields, and a simple, environmentally friendly procedure. biorxiv.org One-pot synthesis of 3-substituted-isoindolin-1-ones has also been achieved with ultrasound assistance, starting from the reaction of (Z)-3-benzylideneisobenzofuran-1(3H)-one and butylamine. google.com

Furthermore, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has been accomplished using ultrasonication, which significantly reduces the reaction time and improves yields compared to conventional methods. acs.org

ReactantsReaction TypeConditionsProductYield (%)Reference
Benzoic acids and aminesDirect condensationDiatomite earth@IL/ZrCl4, UltrasoundBenzamidesHigh biorxiv.org
(Z)-3-benzylideneisobenzofuran-1(3H)-one and butylamineOne-pot nucleophilic addition/reductionUltrasound (40 kHz, 350 W), 50 °C3-substituted-isoindolin-1-oneup to 79% google.com
Methyl 4-hydroxybenzoate and benzyl chlorideEtherificationK2CO3, DMF, UltrasoundMethyl 4-(benzyloxy)benzoateGood acs.org
4-(benzyloxy)benzoate and hydrazine hydrateHydrazinolysisEthanol, Ultrasound4-(benzyloxy)benzohydrazideGood acs.org

This table highlights the application of ultrasonic irradiation in various steps of benzamide synthesis.

In the synthesis of complex molecules like this compound, which contains multiple functional groups, the use of protecting groups can be essential to prevent unwanted side reactions. The hydroxyl group of a precursor like 4-hydroxybenzoic acid or the amino group of an intermediate may need to be temporarily blocked.

For carboxylic acids, esterification is a common protection strategy. google.com For instance, a carboxylic acid can be converted to a methyl or t-butyl ester. google.comrsc.org The t-butyl ester is particularly useful as it can be cleaved under mild acidic conditions. rsc.org Benzyl ethers are also widely used to protect hydroxyl groups and can be removed by catalytic hydrogenation. google.com In the synthesis of some N-benzoyl-2-hydroxybenzamides, the hydroxyl group was protected as a silyl (B83357) ether before subsequent reactions. ub.edu

For amines, protection as a carbamate, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, is prevalent. The Boc group is readily removed with acid, such as trifluoroacetic acid (TFA), while the Cbz group is typically cleaved by catalytic hydrogenation. These strategies allow for the selective modification of other parts of the molecule without affecting the protected amine. For example, in the synthesis of suvorexant, a benzyl(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane-1-carboxylate intermediate is N-deprotected using H2 over Pd(OH)2/C to yield the free amine.

The choice of protecting group and the deprotection conditions are crucial to ensure the stability of other functional groups within the molecule. For instance, while Boc deprotection is typically performed under acidic conditions, care must be taken if other acid-labile groups are present.

Functional GroupProtecting GroupDeprotection Reagent/ConditionReference
Carboxylic AcidMethyl EsterSaponification (e.g., NaOH) google.com
Carboxylic Acidtert-Butyl EsterAcid/Heat rsc.org
HydroxylBenzyl EtherH2, Pd/C google.com
HydroxylSilyl EtherTBAF ub.edu
AmineBoc (tert-butyloxycarbonyl)Trifluoroacetic Acid (TFA)
AmineCbz (Carboxybenzyl)H2, Pd/C
AminePhthalimideHydrazine rsc.org

This table summarizes common protecting groups and their deprotection methods relevant to benzamide synthesis.

Computational and Theoretical Studies of N Butyl 4 2 Ethoxyethoxy Benzamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It provides a framework for calculating various molecular properties by focusing on the electron density, which is a more manageable function than the complex multi-electron wavefunction. For benzamide (B126) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govscience.gov Studies on related structures, such as 4-ethoxy-2,3-difluoro benzamide, have utilized DFT to analyze structural and spectral characteristics. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule in its ground state. The insights from DFT studies are crucial for understanding the relationships between the structure and the chemical behavior of these compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. nih.gov In benzamide derivatives, MEP analysis typically reveals that the most negative potential is located around the carbonyl oxygen atom, highlighting it as a primary site for electrophilic interactions and hydrogen bonding. uni-muenchen.detandfonline.com Conversely, the amide hydrogen atom often shows a positive potential, indicating its role as a hydrogen bond donor. For a molecule like N-butyl-4-(2-ethoxyethoxy)benzamide, the ether oxygens in the ethoxyethoxy group would also be expected to show negative potential, influencing intermolecular interactions. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govsci-hub.se A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. sci-hub.se DFT calculations are commonly used to determine the energies of these orbitals. For benzamide analogues, the distribution of HOMO and LUMO orbitals often shows that the HOMO is localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and amide group, while the LUMO is spread across the entire molecule or concentrated on specific electron-withdrawing groups. sci-hub.se

Below is a table showing representative HOMO-LUMO energy data for benzamide analogues, calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzamide (Reference)-6.724-1.0715.65
N-benzhydryl benzamide-6.44-1.065.37
N,N-diphenethyl benzamide-6.22-0.775.44
N,N-dihexyl benzamide-6.21-0.725.49
4-ethoxy-2,3-difluoro benzamide-7.132-1.4315.701

Data sourced from studies on benzamide derivatives. nih.govsci-hub.se

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic nature and conformational preferences of flexible molecules.

Force Field-Based Conformational Analysis

This compound is a flexible molecule due to the rotatable bonds in its n-butyl and ethoxyethoxy side chains. Force field-based conformational analysis is a computational method used to explore the vast conformational space of such flexible molecules to identify low-energy, stable conformations. nih.gov This method represents the molecule as a collection of atoms interacting via a set of potential energy functions (the force field), which describe bond stretching, angle bending, torsional rotations, and non-bonded interactions. nih.gov By systematically rotating the single bonds, the method generates a large number of possible conformations and calculates their potential energies. Studies on conformationally flexible benzamide analogues have shown that these molecules can adopt various shapes, and identifying the preferred conformation is key to understanding their biological activity and physical properties. nih.govnih.gov For instance, the conformational flexibility of some benzamide derivatives has been investigated using force field methods implemented in software like Schrödinger MacroModel. nih.gov

Theoretical Circular Dichroism (CD) Calculations for Chain Conformation

Theoretical Circular Dichroism (CD) spectroscopy is a powerful computational method used to investigate the three-dimensional structure of chiral molecules. For achiral molecules that are placed in a chiral environment or adopt a stable chiral conformation, CD calculations can provide valuable information. In the context of oligo(N-substituted-m-benzamide)s, theoretical CD calculations have been instrumental in clarifying the chain conformation and the chiral arrangement of chromophores. researchgate.netresearchgate.net

Molecular Docking Simulations for Chemical Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgresearchgate.net It is widely used to understand the interactions between a ligand, such as this compound, and a macromolecular target, typically a protein receptor. These simulations provide detailed insight into the binding mode and affinity, elucidating the specific intermolecular interactions that stabilize the complex.

For benzamide derivatives, docking studies have been successfully used to investigate their binding to various enzymes, such as histone deacetylase (HDAC8) and aromatase. researchgate.netnih.gov These simulations can identify key interactions, including:

Hydrogen Bonds: The amide group's N-H and C=O functionalities are prime sites for hydrogen bonding with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: The n-butyl group and the benzene ring can form favorable hydrophobic contacts with nonpolar residues.

Pi-Pi Stacking: The aromatic benzene ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A molecular docking simulation of this compound would model its entry into a receptor's binding pocket and calculate the most energetically favorable conformation. The results are often expressed as a binding energy or score, which helps in ranking potential interactions. For example, a study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives identified key interactions with ALA306 and THR310 residues within the aromatase enzyme, demonstrating the predictive power of this method. nih.gov

Table 1: Potential Interactions Analyzed via Molecular Docking This table is interactive. You can sort and filter the data.

Interaction Type Moiety on this compound Potential Interacting Partner (in a Protein)
Hydrogen Bond Donor Amide N-H Carbonyl oxygen, Aspartate, Glutamate
Hydrogen Bond Acceptor Amide C=O, Ether Oxygens Arginine, Histidine, Serine, Threonine
Hydrophobic n-Butyl chain, Benzene ring Alanine, Valine, Leucine, Isoleucine

Analysis of Intermolecular and Intramolecular Interactions

The assembly of this compound into larger structures in the solid state or in solution is governed by a combination of intermolecular and intramolecular forces. Understanding these interactions is key to controlling the material's properties.

Hydrogen Bonding Interactions

Hydrogen bonds are among the most critical directional forces in the molecular organization of benzamides. science.govmdpi.com The this compound molecule contains both hydrogen bond donor (the amide N-H group) and multiple acceptor sites (the carbonyl oxygen and the two ether oxygens). nih.gov

Intermolecular Hydrogen Bonding: In the solid state, benzamides frequently form strong N-H···O=C hydrogen bonds, leading to the creation of dimers, chains, or more complex networks. science.govconicet.gov.ar These interactions are highly directional and play a significant role in determining the crystal packing. The ether oxygens of the ethoxyethoxy chain can also participate in weaker C-H···O intermolecular hydrogen bonds. sapub.org

Intramolecular Hydrogen Bonding: Depending on the conformation of the flexible side chains, intramolecular hydrogen bonds could potentially form. For instance, a specific folding of the ethoxyethoxy chain could bring an ether oxygen into proximity with the amide N-H proton. Such interactions can "lock" the molecule into a specific conformation, as has been observed in other substituted benzamides where intramolecular H-bonds predetermine the ligand conformation in solution. nih.govuni-muenchen.de

Pi-Pi Stacking Interactions

The aromatic benzene ring of this compound is capable of engaging in π-π stacking interactions. mdpi.com This non-covalent interaction arises from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The presence of the electron-donating 4-(2-ethoxyethoxy) group enhances the electron density of the benzene ring, potentially strengthening these interactions. mdpi.comepa.gov In concert with hydrogen bonding, π-π stacking is a crucial driving force for the self-assembly of benzamide-containing molecules, often leading to the formation of ordered aggregates or specific crystal structures. mdpi.comresearchgate.net

Electrostatic and Hydrophobic Interactions in Molecular Assembly

The molecular structure of this compound imparts an amphiphilic character, featuring distinct hydrophobic and hydrophilic regions that drive its assembly.

Electrostatic Interactions: The amide functional group possesses a significant dipole moment, leading to strong electrostatic interactions. These dipole-dipole interactions contribute to the alignment of molecules in the solid state.

Hydrophobic Interactions: The n-butyl chain and, to a lesser extent, the ethyl portion of the ethoxy group and the aromatic ring constitute the hydrophobic parts of the molecule. In aqueous environments, these groups tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect, which is a primary driver for the formation of micelles or other assemblies. acs.org

The interplay between hydrophilic interactions (hydrogen bonding from the amide and ether groups) and hydrophobic forces dictates the molecule's self-assembly behavior, which can be tuned by changing the solvent. acs.org

Hirshfeld Surface Analysis for Molecular Contacts

Hirshfeld surface analysis is a computational tool used to investigate and visualize intermolecular interactions within a crystal lattice. nih.govrsc.org By mapping properties onto a unique molecular surface, it provides a qualitative and quantitative summary of all close intermolecular contacts.

For a crystal structure of this compound, this analysis would generate a 3D surface colored according to the type and closeness of contacts. Accompanying 2D "fingerprint plots" break down the surface into contributions from specific atom-pair contacts. nih.govresearchgate.net This allows for the quantification of the relative importance of different interactions in stabilizing the crystal structure. For similar organic molecules, Hirshfeld analysis typically reveals the dominant contributions of various contacts.

Table 2: Hypothetical Hirshfeld Surface Contact Contributions for a Benzamide Crystal This table is interactive. You can sort and filter the data.

Contact Type Percentage Contribution Description
H···H ~40% Represents contacts between hydrogen atoms, typically the most abundant contact type on the surface. nih.gov
O···H / H···O ~25% Corresponds to hydrogen bonding interactions involving the amide and ether oxygens. researchgate.net
C···H / H···C ~20% Relates to contacts between carbon and hydrogen atoms, including van der Waals forces and weak C-H···π interactions. nih.gov
C···C ~5% Can indicate the presence of π-π stacking interactions between aromatic rings.
N···H / H···N ~5% Represents contacts involving the amide nitrogen, often related to hydrogen bonding. nih.gov

This quantitative analysis provides a detailed picture of the packing environment, highlighting the primary forces, such as hydrogen bonding and van der Waals contacts, that dictate the supramolecular architecture. researchgate.net

Chemical Transformations and Reaction Mechanisms Involving N Butyl 4 2 Ethoxyethoxy Benzamide Scaffold

Reactions at the Amide Nitrogen and Carbonyl Moiety

The amide linkage is a cornerstone of the molecule's structure, but it is not inert. It can participate in several key reactions, including molecular rearrangements and reversible formation processes.

Intramolecular rearrangements involving the migration of an acyl group from a nitrogen atom to a carbon atom are a known class of reactions in organic chemistry, often falling under the category of Smiles rearrangements. For a molecule like N-butyl-4-(2-ethoxyethoxy)benzamide, such a migration is not typically observed under standard conditions. This type of reaction generally requires specific structural features, such as an activated aromatic ring system where a nucleophilic center can attack the amide carbonyl, facilitating the transfer.

For a hypothetical acyl migration to occur on this scaffold, the aryl ring would need to be rendered significantly electron-deficient, typically by the introduction of strong electron-withdrawing groups. The mechanism would involve the formation of a spirocyclic intermediate, known as a Meisenheimer complex, followed by the cleavage of the carbon-oxygen bond and the formation of a new carbon-carbon or carbon-nitrogen bond. However, literature specifically detailing this pathway for this compound is not available, as the existing 4-(2-ethoxyethoxy) substituent is an electron-donating group, which disfavors the initial nucleophilic attack required to initiate such a rearrangement.

The formation of this compound from its constituent parts, 4-(2-ethoxyethoxy)benzoic acid and n-butylamine, is a reversible condensation reaction. The stability of the resulting amide bond is significant, but it can be cleaved under specific conditions, most commonly through hydrolysis.

The reversibility of benzamide (B126) formation is governed by equilibrium principles. researchgate.net In the presence of water, particularly under acidic or basic catalysis, the equilibrium can be shifted toward the starting materials.

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion, which is subsequently protonated.

Conversely, the formation of the amide is favored by the removal of water from the reaction system. researchgate.net Research on the direct condensation of benzoic acids and amines has demonstrated that the reaction can be driven to completion using dehydrating agents or specialized catalysts. researchgate.net A study on the reversibility of N-butyl benzamide formation confirmed that the reaction can proceed in either direction depending on the conditions employed. researchgate.net

Table 1: Factors Influencing the Equilibrium of Benzamide Formation

FactorFavors Amide FormationFavors Hydrolysis (Cleavage)
Water Concentration Low (removal of water)High (excess water)
pH Neutral or with coupling agentsStrongly acidic or strongly basic
Temperature Varies; often moderateHigh
Catalyst Dehydrating agents, coupling reagentsStrong acids (e.g., HCl, H₂SO₄), Strong bases (e.g., NaOH, KOH)

Transformations of Aryl and Alkyl Substituents

The aryl and alkyl portions of this compound offer distinct opportunities for chemical modification, including substitution reactions and the cleavage of ether linkages.

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. encyclopedia.pubyoutube.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. youtube.com These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com

In the case of this compound, the 4-(2-ethoxyethoxy) group is an electron-donating group (EDG), and the N-butylcarbamoyl group is only weakly deactivating. Therefore, the benzene (B151609) ring is deactivated towards nucleophilic attack, making direct SNAr reactions highly unfavorable. To induce such reactivity, the scaffold would first need to be modified by introducing potent EWGs, such as nitro (-NO₂) or cyano (-CN) groups, onto the aromatic ring. For instance, studies on other benzamide derivatives show that with appropriate activation, nucleophilic substitution can be achieved. jst.go.jpmdpi.com

The 4-(2-ethoxyethoxy) group on the benzamide scaffold contains two ether linkages that can be cleaved under specific chemical conditions. masterorganicchemistry.com This functional group is analogous to the 2-methoxyethoxymethyl (MEM) ether, a common protecting group for alcohols. thieme-connect.de The cleavage of such ethers is typically accomplished using strong acids. masterorganicchemistry.comthieme-connect.de

The reaction mechanism involves the initial protonation of one of the ether oxygen atoms by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This converts the alkoxy group into a good leaving group (an alcohol). A nucleophile, typically the conjugate base of the acid used (e.g., I⁻ or Br⁻), then attacks the adjacent carbon atom via an SN1 or SN2 pathway, leading to the cleavage of the C-O bond. masterorganicchemistry.com

Applying this to this compound, treatment with a reagent like BBr₃ (boron tribromide) or strong mineral acids would cleave the ether bond attached to the aromatic ring, yielding the corresponding 4-hydroxy-N-butylbenzamide derivative. The cleavage of the ethyl ether within the side chain is also possible under harsh conditions.

Table 2: Reagents for Ether Cleavage on the Aryl Ring

ReagentTypical ConditionsProduct
Boron Tribromide (BBr₃) CH₂Cl₂, low temperature to room temp.4-hydroxy-N-butylbenzamide
Hydrobromic Acid (HBr) Acetic acid, heat4-hydroxy-N-butylbenzamide
Hydroiodic Acid (HI) Heat4-hydroxy-N-butylbenzamide

Catalytic Reaction Mechanisms

Modern catalytic methods offer powerful tools for modifying the benzamide scaffold, particularly through the functionalization of C-H bonds. The amide group itself can act as a directing group, guiding a metal catalyst to activate a specific C-H bond on the aromatic ring. snnu.edu.cn

Rhodium(III)-catalyzed C-H activation is a prominent example of such a transformation. snnu.edu.cnscience.gov In a typical catalytic cycle involving this compound, the reaction would proceed through several key steps:

Coordination and C-H Activation: The rhodium(III) catalyst coordinates to the amide oxygen. This brings the metal center into proximity with the ortho C-H bond of the benzene ring, facilitating its cleavage and forming a five-membered rhodacycle intermediate.

Coordination of Coupling Partner: An unsaturated coupling partner, such as an alkene or alkyne, coordinates to the rhodium center.

Migratory Insertion: The coordinated partner inserts into the rhodium-carbon bond of the rhodacycle.

Reductive Elimination: This final step releases the functionalized product and regenerates a rhodium(I) or rhodium(III) species, which can re-enter the catalytic cycle after re-oxidation if necessary. snnu.edu.cnbeilstein-journals.org

This strategy allows for the selective introduction of a wide variety of functional groups at the position ortho to the amide, providing a versatile route to more complex derivatives from the simple benzamide scaffold.

Transition Metal-Catalyzed Coupling Reactions in Benzamide Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing this compound and its derivatives, these reactions are invaluable for constructing the core benzamide structure and introducing diverse functionalities. Two prominent examples of such reactions are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes, typically featuring bulky electron-rich phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The development of various generations of catalyst systems has expanded the substrate scope to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPF has proven effective for coupling primary amines. wikipedia.org

The Suzuki-Miyaura coupling , another palladium-catalyzed reaction, facilitates the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. chemie-brunschwig.chmdpi.com This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. chemie-brunschwig.ch The catalytic cycle of the Suzuki coupling involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. This methodology can be applied to synthesize precursors to this compound or to modify the benzamide scaffold itself. For example, a suitably substituted arylboronic acid could be coupled with a halogenated benzamide derivative.

The versatility of these coupling reactions allows for the synthesis of a diverse library of benzamide derivatives by varying the coupling partners. For example, different amines can be used in the Buchwald-Hartwig amination to produce a range of N-substituted benzamides, while the Suzuki coupling can introduce various aryl or alkyl groups onto the benzene ring of the benzamide.

Table 1: Comparison of Buchwald-Hartwig and Suzuki-Miyaura Coupling Reactions

FeatureBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Bond Formed Carbon-Nitrogen (C-N)Carbon-Carbon (C-C)
Key Reactants Aryl halide/triflate, AmineOrganohalide/triflate, Organoboron compound
Catalyst Palladium complex with phosphine ligandsPalladium complex
Activator BaseBase
Key Application Synthesis of aryl aminesSynthesis of biaryls, polyolefins, styrenes

Mechanism of Diazomethane (B1218177) Generation from Benzamide Precursors

Diazomethane (CH₂N₂) is a highly reactive and versatile reagent in organic synthesis, often used for methylation and as a source of methylene (B1212753) (a carbene). spcmc.ac.ine3s-conferences.org However, due to its explosive and toxic nature, it is typically generated in situ from various precursors. e3s-conferences.orgwikipedia.org While primary aromatic amines can be converted to diazonium salts through diazotization, the direct generation of diazomethane from a simple benzamide like this compound is not a standard or direct transformation. jncollegeonline.co.inorganic-chemistry.org

The generation of diazomethane typically involves the base-catalyzed decomposition of N-methyl-N-nitroso compounds. scielo.br A common and historically significant precursor is N-nitroso-N-methylurea (NMU). wikipedia.org The general mechanism involves the attack of a base, such as hydroxide, on the nitroso compound, leading to a rearrangement and subsequent elimination of diazomethane.

A more contemporary and widely used precursor is N-methyl-N-nitroso-p-toluenesulfonamide, commercially known as Diazald®. masterorganicchemistry.com The mechanism for diazomethane generation from Diazald® is as follows:

Deprotonation: A strong base, such as potassium hydroxide, deprotonates the sulfonamide nitrogen.

Rearrangement and Elimination: The resulting anion undergoes a rearrangement, leading to the formation of a diazotate-like intermediate. This intermediate then fragments to release diazomethane gas and the potassium salt of p-toluenesulfinic acid.

It is important to note that while benzamides themselves are not direct precursors for diazomethane, a related primary amide could theoretically be converted into a diazo species. The diazotization of primary aliphatic amines, formed from the reduction of the corresponding amides, can lead to unstable diazonium salts that can decompose to carbocations and nitrogen gas. organic-chemistry.org However, this is distinct from the controlled generation of diazomethane.

For a benzamide to be a precursor for a diazo compound, it would need to undergo a series of transformations to introduce the necessary N-nitroso functionality. For instance, a primary amide can be converted to a primary amine, which can then be N-methylated and subsequently nitrosated to form an N-methyl-N-nitrosoamide, a potential diazomethane precursor.

Table 2: Common Precursors for Diazomethane Generation

PrecursorCommon NameKey Features
N-methyl-N-nitroso-p-toluenesulfonamideDiazald®Solid, relatively stable, widely used for laboratory-scale generation. masterorganicchemistry.com
N-methyl-N-nitrosoureaNMUOne of the original precursors, effective but highly mutagenic. wikipedia.org
1-methyl-3-nitro-1-nitrosoguanidineMNNGAnother common precursor, but also a potent carcinogen.
TrimethylsilyldiazomethaneTMS-diazomethaneA safer, liquid alternative to diazomethane for many applications. nih.gov

Stereochemical Aspects of Benzamide Reactions

The stereochemistry of reactions involving benzamides can be a critical aspect, particularly in the synthesis of chiral molecules for applications in materials science and medicinal chemistry. While this compound itself is not chiral, reactions involving this scaffold can introduce chirality, or the scaffold can be part of a larger, chiral molecule.

One area where stereochemistry is paramount is in the synthesis of axially chiral benzamides. beilstein-journals.orgacs.org Atropisomerism can arise in sterically hindered benzamides where rotation around the aryl-carbonyl or aryl-nitrogen bond is restricted. acs.org The synthesis of enantiomerically pure axially chiral benzamides has been achieved through various methods, including asymmetric lithiation of prochiral arene chromium complexes followed by electrophilic substitution. acs.orgnih.gov In these cases, a chiral lithium amide base can discriminate between enantiotopic positions, leading to the formation of one enantiomer in excess. acs.orgacs.org

Another approach to inducing chirality involves the use of bifunctional organocatalysts. beilstein-journals.orgd-nb.info These catalysts, often containing both a hydrogen-bond donor (like a urea (B33335) or thiourea) and a hydrogen-bond acceptor (like a tertiary amine), can recognize and bind to a specific conformation of a benzamide substrate. beilstein-journals.org This recognition can then direct a subsequent reaction, such as an electrophilic aromatic substitution, to occur in a stereoselective manner, leading to the formation of an axially chiral product. beilstein-journals.orgd-nb.info For example, the enantioselective bromination of 3-hydroxybenzamides has been demonstrated using such catalysts. beilstein-journals.orgd-nb.info

Furthermore, if the N-butyl group or the ethoxyethoxy group in this compound were to be replaced with a chiral moiety, the resulting benzamide would be chiral. Subsequent reactions on the aromatic ring or at the carbonyl group could then be influenced by this existing stereocenter, potentially leading to diastereoselective outcomes. The study of such diastereoselective reactions is crucial for controlling the three-dimensional structure of the final products.

The conformation of the amide bond itself (cis vs. trans) can also play a role in the stereochemical outcome of reactions. While the trans conformation is generally favored for secondary amides, the specific substitution pattern and reaction conditions can influence this equilibrium and, consequently, the stereoselectivity of a reaction.

Advanced Material Science and Supramolecular Chemistry of N Butyl 4 2 Ethoxyethoxy Benzamide Analogues

Self-Assembly and Aggregation Phenomena

The self-assembly of benzamide (B126) analogues is a complex process governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and solvophobic interactions. These interactions drive the spontaneous organization of individual molecules into well-defined, higher-order structures with unique photophysical and material properties.

The aggregation of chromophoric molecules, such as certain benzamide derivatives, can lead to the formation of distinct spectral species known as H- and J-aggregates. These aggregates are characterized by changes in their absorption spectra compared to the monomeric species. H-aggregates exhibit a hypsochromic (blue) shift, while J-aggregates show a bathochromic (red) shift. These spectral shifts arise from the specific geometric arrangement of the transition dipole moments of the constituent molecules within the aggregate.

In H-aggregates, the chromophores are typically arranged in a face-to-face (cofacial) manner, leading to a "card-stack" or "sandwich" type of packing. This arrangement results in a strong excitonic coupling between the transition dipoles, where the highest energy exciton (B1674681) state is optically allowed, causing the blue-shifted absorption band. Conversely, in J-aggregates, the chromophores adopt a slipped, head-to-tail arrangement, resembling a "staircase" or "brickwork" pattern. This geometry leads to an excitonic coupling where the lowest energy exciton state is optically allowed, resulting in the characteristic red-shifted absorption.

While direct studies on N-butyl-4-(2-ethoxyethoxy)benzamide are not prevalent in the reviewed literature, research on analogous systems provides insight. For instance, studies on core-substituted naphthalene-diimides (cNDIs), which can be functionalized with amide groups, have demonstrated H-bonding driven J-aggregation. thieme-connect.de The formation of these aggregates can significantly alter the photophysical properties, such as enhancing the excited-state lifetime due to the delocalization of charge-separated states within the supramolecular polymer. thieme-connect.de The specific type of aggregate formed (H or J) is highly dependent on the molecular structure and the surrounding environment.

The amphiphilic nature of molecules, possessing both hydrophobic and hydrophilic segments, plays a crucial role in directing their self-assembly in solution. In the case of N-substituted benzamide analogues, the benzamide core can be considered the more polar or hydrophilic part, capable of hydrogen bonding, while the N-alkyl substituent and other non-polar moieties contribute to the hydrophobic character. The balance between these opposing properties dictates the aggregation behavior.

Studies on amphiphilic nanocubes have shown that the number and placement of hydrophobic faces can direct the self-assembly into various finite-sized aggregates, from rods to self-avoiding random walks. rsc.org Similarly, for benzamide analogues, variations in the ethoxyethoxy side chain or the N-butyl group would be expected to modulate the amphiphilicity and steric factors, thus tuning the aggregation process. Research on the aggregation of azo dyes with cationic amphiphiles has also highlighted the importance of hydrophobic interactions, as evidenced by the dependence of the aggregation process on the alkyl chain length of the amphiphile. acs.org

A key feature of supramolecular assemblies is their dynamic and often reversible nature. The non-covalent interactions holding the aggregates together can be disrupted or altered by external stimuli such as changes in temperature, solvent polarity, pH, or light. This responsiveness allows for the controlled transformation between different self-assembled states, a property that is highly desirable for the development of "smart" materials.

For example, an acid/base responsive amphiphilic rsc.orgrotaxane has been shown to switch its supramolecular morphology between spherical vesicles and worm-like micelles upon changes in pH. rsc.org This transformation is driven by the protonation/deprotonation of specific functional groups, which alters the molecular shape and intermolecular interactions. Although not a benzamide, this system illustrates the principle of reversible morphological switching in amphiphilic supramolecular systems.

In the context of benzamide analogues, the hydrogen bonds between the amide groups are susceptible to changes in temperature and solvent. Increasing the temperature can provide enough thermal energy to break these bonds, leading to the disaggregation of the assembly. Similarly, changing to a more polar, hydrogen-bond-competing solvent can disrupt the hydrogen-bonded network and lead to a different aggregation state or complete dissolution. This reversibility is a hallmark of supramolecular chemistry and offers a pathway to creating materials with tunable and switchable properties.

Oligomeric and Polymeric Benzamide Architectures

Moving beyond small molecule self-assembly, the synthesis of well-defined oligomeric and polymeric structures based on benzamide units opens up new avenues for creating advanced materials with enhanced mechanical, thermal, and processing properties.

The synthesis of optically active oligomers allows for the introduction of chirality into the material, which can lead to unique chiroptical properties and the formation of helical superstructures. A successful strategy for preparing such oligomers involves the chain-growth polymerization of chiral monomers.

For instance, an optically active oligo(m-benzamide) (OBA1) has been synthesized through the chain-growth polymerization of methyl 3-((S)-2′-methylbutylamino)-5-(2′′-(5′′,2′′′-bithienyl)) benzoate. researchgate.net In this approach, the chiral (S)-2′-methylbutyl group on the amide nitrogen imparts optical activity to the oligomer. The synthesis of model compounds from unimer to trimer has also been achieved through iterative ester hydrolysis and dehydration condensation. researchgate.net The introduction of a bithiophene chromophore onto the benzene (B151609) ring allows for the investigation of the chiral arrangement of these chromophores within the oligomeric scaffold using techniques like circular dichroism (CD) spectroscopy. researchgate.net Theoretical CD calculations can further elucidate the chain conformation, revealing preferential rotational directions between neighboring chromophoric units. researchgate.net

Another example is the synthesis of an optically active oligo(m-benzamide) with a chiral methoxyethoxyethoxy group (OBA2), demonstrating the versatility of this approach in incorporating different chiral side chains. researchgate.net

Table 1: Examples of Synthesized Optically Active Oligo(N-substituted-m-benzamide)s

Oligomer Chiral N-Substituent Chromophore Synthesis Method
OBA1 (S)-2′-methylbutyl Bithiophene Chain-growth polymerization
OBA2 Chiral methoxyethoxyethoxy - Chain-growth polymerization

Data sourced from a study on optically active oligo(N-substituted-m-benzamide)s. researchgate.net

Conventional polycondensation reactions typically proceed in a step-growth manner, which often results in polymers with broad molecular weight distributions and limited control over the polymer architecture. In contrast, chain-growth condensation polymerization (CGCP) has emerged as a powerful tool for the synthesis of well-defined condensation polymers, including aromatic polyamides, with controlled molecular weights and narrow polydispersities. nih.govoup.com

This method often relies on the principle that the reactivity of the polymer end group is higher than that of the monomer. nih.gov For the synthesis of N-substituted poly(benzamide)s, this can be achieved by using a strong base to deprotonate the N-H group of the monomer, which deactivates the ester group on the same molecule towards self-condensation. The polymerization is then initiated by a more reactive species, and the monomer selectively adds to the growing polymer chain end.

Various architectures of poly(benzamide)s have been synthesized using CGCP, including:

Linear homopolymers: The polycondensation of phenyl 4-(octylamino)benzoate can proceed in a chain-polymerization manner to yield aromatic polyamides with low polydispersities. oup.com

Block copolymers: Well-defined diblock copolymers of poly(m-benzamide)s with different N-alkyl groups, or block copolymers of poly(m-benzamide)s and poly(p-benzamide)s, have been synthesized by sequential monomer addition. acs.org These block copolymers can exhibit interesting gelation properties due to the self-assembly of the different blocks into network structures. acs.org

Star polymers: The use of multifunctional initiators in CGCP allows for the synthesis of star-shaped poly(benzamide)s.

The choice of initiator, base, and monomer substituents are critical parameters that can be tuned to control the polymerization and the properties of the resulting polymer. This level of control over the polymer structure is essential for the rational design of advanced materials with tailored properties.

Table 2: Chain-Growth Condensation Polymerization of Benzamide Monomers

Monomer Initiator Base Resulting Polymer Architecture
Phenyl 4-(octylamino)benzoate Self-initiated - Linear homopolymer
3-(Alkylamino)benzoic acid alkyl ester Phenyl 4-methylbenzoate LiHMDS Diblock copolymer (with sequential addition of a second monomer)

Data compiled from studies on chain-growth condensation polymerization of aromatic polyamides. oup.comacs.org

Helical Conformations in Benzamide Oligomers and Polymers

The ability of benzamide derivatives to form stable, predictable secondary structures is a cornerstone of their use in supramolecular chemistry. Oligomers of benzamides, known as oligobenzanilides, have been engineered to mimic the helical structures of peptides, particularly the α-helix. These synthetic mimics are designed with a rigid scaffold that replicates the rod-like shape of a helical backbone, while appended side chains are positioned to emulate the spatial orientation of key residues on a native helix. acs.org

The design of these helical structures often involves intramolecular hydrogen bonds that fix the conformation. For instance, a bis-benzamide scaffold can be designed to present functional groups in a spatial arrangement that mimics the i, i+2, i+4, and i+7 positions of an α-helix, thereby representing two opposite faces of the helix. acs.org The conformational flexibility of these oligomers has been investigated through a combination of solid-state (X-ray crystallography), solution-state (NMR), and computational (DFT) methods. acs.org Studies on model dimers have shown that rotations around the Ar-C(O) bond have low energy barriers (ΔG298 < 10 kcal/mol), while rotation about the Ar-N bond in a cis conformation has a significantly higher energy barrier (ΔG298 = 16.7 kcal/mol) due to steric hindrance. acs.org This controlled conformational landscape is crucial for designing molecules with specific recognition and binding properties.

Furthermore, the polymerization of polypeptide side chains grown from a linear polymeric scaffold can be dramatically influenced by the formation of α-helices. The cooperative interactions arising from the macrodipoles of neighboring α-helices can enhance the rate of polymerization, a phenomenon modeled on nucleation-controlled protein polymerizations. nih.gov This demonstrates how the inherent tendency of these structures to form helices can be harnessed to control synthetic processes.

Host-Guest Chemistry and Complexation

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.org Benzamide derivatives, with their distinct structural and electronic properties, are excellent candidates for participating in these interactions, serving as either guests or as functional components of larger host molecules.

Inclusion complexes are formed when a guest molecule fits into a cavity within a host molecule. wikipedia.org Benzamide derivatives can act as guests for various macrocyclic hosts, such as cucurbit[n]urils (Q[n]) and cyclodextrins. The formation of these complexes is driven by a combination of hydrophobic interactions, π-π stacking, and electrostatic forces. mdpi.com

Cucurbit rdmodernresearch.comuril (Q rdmodernresearch.com), with its large hydrophobic cavity (~8.8 Å), is particularly adept at encapsulating aromatic guests like benzamide derivatives. mdpi.com For example, the interaction between Q rdmodernresearch.com and N,4-di(pyridinyl)benzamide derivatives has been studied using techniques like ¹H NMR spectroscopy, mass spectrometry, and isothermal titration calorimetry (ITC). mdpi.com These studies revealed that the host Q rdmodernresearch.com can encapsulate the phenylpyridinium moiety of the guest, leading to the formation of a stable 1:2 inclusion complex. mdpi.com The binding is a thermodynamically favorable process, with a high association constant (Ka) indicating a strong host-guest interaction. mdpi.com

Similarly, β-cyclodextrin, a macrocycle made of seven glucose units, can form inclusion complexes with N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. mdpi.com The formation of these complexes is influenced by the size of the guest molecule and hydrophobic interactions. mdpi.com Computational docking studies and thermal analysis have been used to characterize these supramolecular structures, showing that the benzamide derivatives are partially included within the cyclodextrin (B1172386) cavity. mdpi.com Such complexation is a key strategy in the pharmaceutical industry to improve the solubility, stability, and bioavailability of active compounds. mdpi.com

Table 1: Host-Guest Complexation Data for Benzamide Derivatives
HostGuestTechniqueKey FindingAssociation Constant (Ka)Reference
Cucurbit rdmodernresearch.comuril (Q rdmodernresearch.com)1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium (PB2+)ITC, ¹H NMR, ESI-MSFormation of a stable 2:1 (Guest:Host) homoternary complex.4.413 × 109 M−2 mdpi.com
β-CyclodextrinN-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Hydrazone)Molecular DockingPartial inclusion in the cavity; stable arrangement.Binding Affinity: -5.59 kcal/mol mdpi.com
β-CyclodextrinBenzimidazolium based Ionic Liquids¹H NMR, ESI-MS, Surface TensionFormation of 1:1 (Host:Guest) inclusion complexes.Not specified nih.gov

Calixarenes are macrocyclic compounds that serve as versatile scaffolds for constructing complex host molecules. When functionalized with benzamide residues, they can form amphiphilic derivatives with remarkable properties. A family of nonionic amphiphilic calix nih.govarenes has been synthesized bearing four 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide (3,4,5-TMEEE benzamide) groups at the upper rim and lipophilic alkyl chains at the lower rim. mdpi.comresearchgate.net

These molecules can self-assemble into micelles in aqueous solutions and are capable of encapsulating poorly water-soluble drugs through hydrogen bonding and π-π stacking interactions with the benzamide moieties. mdpi.comresearchgate.net The length of the alkyl chains on the lower rim plays a crucial role; longer chains create greater repulsive forces with the hydrophilic benzamide substituents, influencing their orientation and the space available for guest inclusion. mdpi.com The interaction with guest molecules can even induce a change in the shape and size of the calixarene (B151959) micelles from solid to hollow forms. mdpi.com

In other designs, new types of amphiphilic calix nih.govarenes bearing N-alkyl/aryl imidazolium/benzimidazolium fragments have been synthesized. nih.govnih.gov These macrocycles form submicron particles in aqueous solution and can interact with lipid vesicles, causing transformations from multilamellar to unilamellar structures. nih.govnih.gov This highlights their potential in designing systems for catalysis and drug delivery.

Applications in Functional Organic Materials

The unique structural characteristics of this compound analogues make them valuable components in the design of functional organic materials, particularly liquid crystals and coordination polymers.

Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal. Smectogenic molecules are those that can form smectic liquid crystal phases, which are characterized by a layered arrangement of molecules. The molecular architecture of these compounds is critical, typically consisting of a rigid core, flexible terminal chains, and linking groups. whiterose.ac.uk

Analogues of this compound, such as those with a three-block architecture comprising a polar oxyethylene chain, a rigid biphenyl (B1667301) core, and a non-polar aliphatic chain, have been shown to be valuable smectogenic building blocks for creating amphipathic liquid crystals. researchgate.net The inclusion of fluorine atoms or a trifluoromethyl group into the molecular structure is another strategy used to influence mesomorphic properties, as these substitutions can significantly alter electronegativity, molecular packing, and intermolecular forces. nih.gov The stability and type of mesophase (e.g., nematic, smectic A) are highly dependent on factors like the length of terminal alkyl or alkenyl chains. nih.govsemanticscholar.org For example, some Schiff base derivatives with terminal fatty acid chains are purely smectogenic, exhibiting a smectic A phase. semanticscholar.org

Table 2: Phase Transitions in Benzamide-Related Liquid Crystalline Derivatives
CompoundMolecular FeaturesMesophase TypePhase Transition (°C)Reference
(4-methoxybenzylideneamino) phenyl palmitate (I)Azomethine core, saturated terminal chainMonotropic Smectic ANarrow range of ~9.8 °C semanticscholar.org
(4-methoxybenzylideneamino) phenyl oleate (B1233923) (II)Azomethine core, unsaturated terminal chainEnantiotropic Smectic ANot specified semanticscholar.org
(E)-4-((4-(hexyloxy)benzylidene)amino)benzonitrileFluorinated Schiff Base AnalogueMonotropic SmectogenicDependent on alkyloxy chain length nih.gov

Benzamides are robust and versatile ambidentate ligands for the preparation of coordination complexes. maynoothuniversity.ie They can coordinate to metal ions through different atoms, most commonly the carbonyl oxygen or the amide nitrogen, leading to a wide variety of structures and applications. maynoothuniversity.ieresearchgate.net

The coordination of benzamide-derived ligands with transition metals such as Copper(II), Nickel(II), and Zinc(II) has been extensively studied. maynoothuniversity.ieikm.org.myijcrt.org For example, a Schiff base ligand formed from 4-amino benzamide and 3,5-dichloro-2-hydroxyacetophenone acts as a bidentate (ON) donor, forming four-coordinate, square planar complexes with Co(II) and Zn(II). ijcrt.org Spectroscopic analysis (IR, NMR, UV-Vis) is crucial for characterizing these complexes. The coordination is confirmed by shifts in the characteristic vibrational frequencies of the C=O, C-O, and C=N groups and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. ikm.org.myijcrt.org

In some cases, the benzamide ligand can undergo hydrolysis during complexation, but amides are generally resistant to cleavage. maynoothuniversity.ie The resulting metal complexes have shown potential applications in catalysis, for instance, in the oxidation of benzyl (B1604629) alcohol to benzaldehyde, where the complexes exhibit greater catalytic activity than the free ligands. researchgate.net Furthermore, heterometallic multinuclear adducts have been prepared using copper(II) benzamide complexes in conjunction with lanthanide salts for the development of magnetic materials. maynoothuniversity.ie

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